4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid
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Overview
Description
4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid is an organic compound with the molecular formula C15H12N2O5 It is a derivative of benzoic acid and contains two benzene rings connected by a carbonyl group and a methylazanediyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid typically involves the reaction of 4-aminobenzoic acid with N,N’-dimethylurea. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a base, such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalysis and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
4,4’-[Carbonylbis(azanediyl)]dibenzoic acid: Similar structure but lacks the methyl group.
4,4’-[Oxybis(benzoic acid)]: Contains an oxygen linker instead of a carbonyl group.
4-Aminobenzoic acid: A precursor in the synthesis of 4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid.
Uniqueness
4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid is unique due to the presence of the carbonyl and methylazanediyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of advanced materials and coordination complexes .
Properties
CAS No. |
93492-11-6 |
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Molecular Formula |
C17H16N2O5 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
4-[[(4-carboxyphenyl)-methylcarbamoyl]-methylamino]benzoic acid |
InChI |
InChI=1S/C17H16N2O5/c1-18(13-7-3-11(4-8-13)15(20)21)17(24)19(2)14-9-5-12(6-10-14)16(22)23/h3-10H,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
KXTSWXAJBSBLJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)C(=O)N(C)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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